molecular formula C11H16BrN3 B14328604 N''-(2-Bromophenyl)-N,N,N',N'-tetramethylguanidine CAS No. 111400-80-7

N''-(2-Bromophenyl)-N,N,N',N'-tetramethylguanidine

Cat. No.: B14328604
CAS No.: 111400-80-7
M. Wt: 270.17 g/mol
InChI Key: QAMQWABHPBJCEB-UHFFFAOYSA-N
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Description

N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine is an organic compound that features a bromophenyl group attached to a tetramethylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine typically involves the reaction of 2-bromophenylamine with tetramethylguanidine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromophenylamine is reacted with tetramethylguanidine in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in various binding interactions, while the tetramethylguanidine moiety can modulate the compound’s overall reactivity and binding affinity. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine is unique due to its combination of a bromophenyl group and a tetramethylguanidine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

111400-80-7

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

2-(2-bromophenyl)-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C11H16BrN3/c1-14(2)11(15(3)4)13-10-8-6-5-7-9(10)12/h5-8H,1-4H3

InChI Key

QAMQWABHPBJCEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC1=CC=CC=C1Br)N(C)C

Origin of Product

United States

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